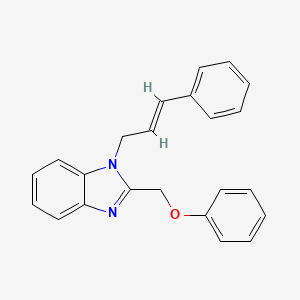

![molecular formula C17H18N4OS B5591434 N-methyl-3-(1H-pyrazol-1-ylmethyl)-N-[1-(1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B5591434.png)

N-methyl-3-(1H-pyrazol-1-ylmethyl)-N-[1-(1,3-thiazol-5-yl)ethyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a broader class of chemicals known for their intricate structures and biological relevance. The scientific interest in such molecules stems from their potential use in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related pyrazole and thiazole derivatives involves multi-step chemical reactions, often starting from basic precursors to achieve the desired molecular scaffold. For instance, Kumara et al. (2018) described a detailed synthesis approach for a novel pyrazole derivative, highlighting the use of spectral characterization and X-ray crystal structure studies for verification (Kumara et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed through advanced techniques like X-ray diffraction, which provides insights into the crystal system and conformational details of the molecule. Kumara et al. (2018) provided evidence of the twisted conformation between pyrazole and thiophene rings in their study, demonstrating the complex nature of these molecules (Kumara et al., 2018).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

A novel series of benzamide derivatives, including structures related to N-methyl-3-(1H-pyrazol-1-ylmethyl)-N-[1-(1,3-thiazol-5-yl)ethyl]benzamide, have been synthesized and characterized for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds were evaluated for their therapeutic potential and showed promising results in terms of bioactivity without causing significant tissue damage (Ş. Küçükgüzel et al., 2013).

Antiviral Activity

Benzamide-based 5-aminopyrazoles and their fused heterocycles have been developed through innovative synthetic routes. These compounds exhibit significant antiviral activities, particularly against the H5N1 subtype of the influenza A virus, demonstrating the potential of benzamide derivatives in addressing viral infections (A. Hebishy et al., 2020).

Gelation Properties and Supramolecular Chemistry

The gelation behavior of N-(thiazol-2-yl) benzamide derivatives has been studied, revealing insights into the role of methyl functionality and S⋯O interactions in gelation/non-gelation behavior. This research underscores the importance of non-covalent interactions in the development of supramolecular materials (P. Yadav & Amar Ballabh, 2020).

Anticancer Evaluation

A series of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been synthesized and evaluated for their anticancer activities. Some derivatives showed higher anticancer activities than the reference drug, highlighting the therapeutic potential of these compounds (B. Ravinaik et al., 2021).

Antibacterial Agents

Novel analogs of benzothiazole substituted pyrazol-5-ones have been developed as a promising class of antibacterial agents. Certain compounds displayed potent activity against key bacterial strains, indicating their potential in addressing bacterial infections without cytotoxic effects to mammalian cells (M. Palkar et al., 2017).

Propiedades

IUPAC Name |

N-methyl-3-(pyrazol-1-ylmethyl)-N-[1-(1,3-thiazol-5-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS/c1-13(16-10-18-12-23-16)20(2)17(22)15-6-3-5-14(9-15)11-21-8-4-7-19-21/h3-10,12-13H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVAXHNVLDIEWOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CS1)N(C)C(=O)C2=CC=CC(=C2)CN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({4-[(4-methylbenzyl)oxy]benzyl}amino)-1-butanol hydrochloride](/img/structure/B5591353.png)

![5-chloro-2-methoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5591369.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,4-diazepane](/img/structure/B5591370.png)

![4-{5-[(4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5591395.png)

![8-chloro-2-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]methyl}quinoline](/img/structure/B5591403.png)

![4-{[4-(diethylamino)benzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5591412.png)

![6-{5-[1-(acetylamino)ethyl]-2-thienyl}hexanoic acid](/img/structure/B5591413.png)

![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5591418.png)

![4-chloro-2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5591428.png)

![(3R*,4S*)-4-(4-methoxyphenyl)-1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]pyrrolidin-3-amine](/img/structure/B5591455.png)